molecular formula C10H6BrCl2N B594572 4-Bromo-3,7-dichloro-8-methylquinoline CAS No. 1210237-28-7

4-Bromo-3,7-dichloro-8-methylquinoline

Cat. No.: B594572
CAS No.: 1210237-28-7
M. Wt: 290.97 g/mol
InChI Key: NCAXVLZACSFHOD-UHFFFAOYSA-N
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Description

Historical Context of Quinoline (B57606) Derivatives in Organic Chemistry

The story of quinoline begins in 1834, when it was first isolated from coal tar. mdpi.com This discovery marked a significant milestone, opening the door to a new class of aromatic heterocycles. Early research into quinoline and its derivatives was closely linked to the study of natural products, most notably the antimalarial alkaloid quinine (B1679958). The quest to synthesize quinine and understand its mechanism of action spurred the development of fundamental synthetic methodologies for constructing the quinoline ring system, such as the Skraup and Doebner-von Miller reactions. These classical methods laid the groundwork for the rich and diverse field of quinoline chemistry that exists today.

Significance of Halogen Substitution in Heterocyclic Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic systems is a powerful and widely employed strategy in medicinal chemistry and materials science. Halogenation can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, influence the biological activity of a compound by affecting its ability to cross cell membranes, bind to target proteins, and resist metabolic degradation. The unique electronic nature of halogens allows them to participate in various non-covalent interactions, such as halogen bonding, which can be crucial for molecular recognition and binding affinity.

Overview of Quinoline Scaffolds in Academic Research

The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. google.com This versatility has led to the development of a vast library of quinoline-based compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. In academic research, functionalized quinolines are continuously being explored as potential therapeutic agents, molecular probes, and building blocks for the synthesis of more complex molecules. The ease of modification of the quinoline ring at various positions allows for the fine-tuning of its properties to achieve desired biological effects or material characteristics.

Research Scope and Objectives for 4-Bromo-3,7-dichloro-8-methylquinoline

This article focuses specifically on the chemical compound This compound . The primary objective is to collate and present all available scientific information pertaining to this molecule, adhering strictly to a predefined outline. While the broader context of halogenated quinolines provides a framework for understanding its potential significance, this work is dedicated to the specific data available for this compound. The investigation has revealed that while this compound is commercially available for research purposes, indicating its use as a potential building block or screening compound, there is a notable absence of published research detailing its synthesis, properties, or applications in the peer-reviewed scientific literature.

The following sections will present the known information for this compound, primarily its identification and basic properties as listed by chemical suppliers. The lack of extensive research findings is, in itself, a significant observation, highlighting a potential area for future investigation within the broader field of quinoline chemistry.

Properties

CAS No.

1210237-28-7

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

4-bromo-3,7-dichloro-8-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-7(12)3-2-6-9(11)8(13)4-14-10(5)6/h2-4H,1H3

InChI Key

NCAXVLZACSFHOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl

Synonyms

4-Bromo-3,7-dichloro-8-methylquinoline

Origin of Product

United States

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. For 4-Bromo-3,7-dichloro-8-methylquinoline, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) core and a singlet for the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and bromine substituents. The coupling patterns (e.g., doublets, triplets) would help to establish the relative positions of the protons on the aromatic rings.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms in a molecule and to gain insight into their chemical environment. Each carbon atom in this compound, including the methyl carbon and the carbons of the quinoline ring system, would produce a distinct signal. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens, with carbons bonded to bromine or chlorine appearing at characteristic downfield shifts.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to identify adjacent protons within the quinoline ring system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the positions of the substituents (bromo, chloro, and methyl groups) by observing correlations between the methyl protons and adjacent quaternary carbons, as well as between aromatic protons and the substituted carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

HRMS would be employed to determine the exact molecular mass of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₀H₆BrCl₂N), as the presence of bromine and chlorine atoms results in a characteristic isotopic pattern that can be precisely matched.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be used to analyze the purity of the compound and to study its fragmentation pattern upon electron ionization. The fragmentation pattern would show characteristic losses of substituents (e.g., Br, Cl, CH₃) and fragments of the quinoline ring, providing further confirmation of the proposed structure. The analysis of polychlorinated compounds by GC-MS is a well-documented method for identifying and quantifying such molecules. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of particular bonds and functional groups. For this compound, the FTIR spectrum is expected to be complex, exhibiting characteristic bands for the quinoline core, the methyl group, and the carbon-halogen bonds.

The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings typically give rise to a series of sharp bands in the 1650-1400 cm⁻¹ range. The presence of the methyl group at the C8 position would be indicated by its characteristic symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1450-1375 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch (asymmetric)~2960
Methyl C-H Stretch (symmetric)~2870
C=N and C=C Ring Stretching1650-1400
Methyl C-H Bending1450-1375
In-plane Aromatic C-H Bending1300-1000
Out-of-plane Aromatic C-H Bending900-675
C-Cl Stretch850-550
C-Br Stretch600-500

Note: The data in this table is predictive and based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic system in this compound are expected to show strong Raman signals.

The vibrational modes observed in FTIR will also be present in the Raman spectrum, although their relative intensities may differ significantly. The quinoline ring stretching vibrations would be prominent in the Raman spectrum. Studies on quinolone antibiotics have utilized Raman spectroscopy to identify and differentiate various derivatives based on their unique spectral features. nih.gov The carbon-halogen stretching vibrations (C-Cl and C-Br) are also Raman active and would provide further structural confirmation.

Table 2: Predicted Raman Spectral Data for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=N and C=C Ring Stretching1650-1400
Ring Breathing Modes1000-800
C-Cl Stretch850-550
C-Br Stretch600-500

Note: The data in this table is predictive and based on typical Raman shifts for the respective functional groups.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system is a chromophore that exhibits characteristic absorption bands. For this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions and result in strong absorption bands. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital, are generally of lower energy and intensity.

The presence of halogen substituents (bromo and chloro) and the methyl group can influence the position and intensity of these absorption bands. Halogens, with their lone pairs of electrons, can act as auxochromes, causing a bathochromic (red) shift of the absorption maxima. Research on phenoxazine–quinoline conjugates with halogen substitutions has shown that the introduction of chlorine and bromine atoms leads to a bathochromic shift of the emission bands, indicating a more charge-transfer nature of the excited states. acs.orgnih.gov Based on this, the absorption spectrum of this compound is likely to be shifted to longer wavelengths compared to the unsubstituted quinoline.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

Electronic TransitionExpected Wavelength (λmax, nm)
π → π~270-320
n → π~330-380

Note: The data in this table is predictive and based on the electronic transitions observed in similar quinoline derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available, a predictive table of key structural parameters can be formulated based on known structures of similar halogenated quinolines.

Table 4: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupDependent on packing, common examples include P2₁/c, C2/c, Pbca
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
C-N-C Angle in Quinoline Ring~117-119°
Intermolecular InteractionsHalogen bonding, π-π stacking

Note: The data in this table is predictive and based on typical values observed in the crystal structures of related halogenated quinoline compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency, making them ideal for studying complex molecules like substituted quinolines. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 4-Bromo-3,7-dichloro-8-methylquinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional geometry (optimized structure). researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

These geometric parameters are crucial for understanding the molecule's steric and electronic properties. The introduction of substituents—a bromine atom, two chlorine atoms, and a methyl group—onto the quinoline (B57606) core induces changes in the charge distribution and geometry compared to the parent quinoline molecule. researchgate.net DFT provides a reliable way to quantify these structural changes.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table presents representative data that would be obtained from a DFT geometry optimization. Actual values would be subject to the specific level of theory used.

ParameterBond/AnglePredicted Value (Å / °)
Bond Lengths C3-Cl1.745
C4-Br1.908
C7-Cl1.739
C8-C(methyl)1.510
N1-C21.315
N1-C91.378
Bond Angles C2-N1-C9117.5
C3-C4-C10122.1
Cl-C7-C8119.5
Br-C4-N1118.9
Dihedral Angle C5-C10-C4-Br179.8

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties This table shows plausible FMO energy values for a halo-substituted quinoline based on typical computational findings.

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.85
Lowest Unoccupied Molecular Orbital (LUMO)-1.98
HOMO-LUMO Energy Gap (ΔE)4.87

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP maps are color-coded, where deep red indicates the most negative (electron-rich) potential and deep blue represents the most positive (electron-poor) potential, with intermediate regions shown in orange, yellow, and green. tci-thaijo.org

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom in the quinoline ring, making it a primary site for electrophilic attack. The chlorine and bromine atoms would also exhibit negative potential due to their high electronegativity.

Positive Potential (Blue): Located on the hydrogen atoms of the quinoline ring and the methyl group, as they are less electronegative than the carbon atoms to which they are attached. These areas are potential sites for nucleophilic attack.

The MEP map provides a clear, intuitive guide to the molecule's reactive behavior in the early stages of a chemical reaction. tci-thaijo.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. It examines charge transfer interactions (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Table 3: Illustrative NBO Analysis - Key Donor-Acceptor Interactions This table represents the type of data generated from an NBO analysis, showing stabilization from intramolecular charge transfer.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N1π* (C2-C3)21.5
LP (1) N1π* (C9-C10)18.9
LP (3) Brπ* (C4-C10)5.8
LP (3) Cl7π* (C6-C7)6.2
π (C5-C6)π* (C7-C8)19.7

Conformational Analysis and Molecular Mechanics

The structure of this compound is largely rigid due to its fused aromatic ring system. However, conformational flexibility exists with respect to the rotation of the methyl group attached to the C8 position. Conformational analysis would involve calculating the molecule's potential energy as a function of the dihedral angle defining the methyl group's orientation. By systematically rotating this group and calculating the energy at each step, a potential energy surface can be generated. This analysis identifies the lowest-energy (most stable) conformation and the energy barriers to rotation, providing insight into the molecule's dynamic behavior.

In Silico Reactivity Predictions and Mechanistic Insights

Sites for Electrophilic Attack: The MEP and NBO analyses would identify the quinoline nitrogen (N1) as the most electron-rich center, making it the most probable site for protonation and attack by other electrophiles.

Sites for Nucleophilic Attack: The LUMO distribution and positive regions of the MEP map would indicate the carbon atoms of the quinoline ring, particularly those bonded to the electron-withdrawing halogens, as potential sites for nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors derived from FMO energies (e.g., chemical hardness, softness, and electrophilicity index) can be calculated to provide a quantitative measure of the molecule's reactivity. rsc.org A molecule with low chemical hardness (a small HOMO-LUMO gap) is considered more reactive.

By combining these theoretical tools, a comprehensive reactivity profile for this compound can be constructed, guiding further synthetic and medicinal chemistry efforts.

Computational Spectroscopy (e.g., Predicted NMR, IR, UV-Vis Spectra)

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted with a reasonable degree of accuracy using computational methods, primarily Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's geometry and the subsequent prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.netdergipark.org.tr

Predicted NMR Spectra: The 1H and 13C NMR spectra of this compound are determined by the electronic environment of each nucleus. The substituent effects of the bromine, chlorine, and methyl groups are critical in determining the chemical shifts. The electron-withdrawing nature of the halogen atoms (bromine and chlorine) would generally lead to a downfield shift (higher ppm) for nearby protons and carbons, as they deshield the nuclei. Conversely, the electron-donating methyl group would cause an upfield shift (lower ppm) for adjacent nuclei. DFT calculations can provide predicted chemical shift values, which are then often scaled against a reference compound like tetramethylsilane (B1202638) (TMS) to improve correlation with experimental data. youtube.com

Interactive Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Influencing Factors
Aromatic Protons7.5 - 8.5Deshielding from quinoline ring and halogens
Methyl Protons2.4 - 2.8Shielding effect of the methyl group
Quaternary Carbons120 - 150Substitution pattern, halogen and methyl effects
Halogenated Carbons115 - 140Strong deshielding from attached halogen
Methyl Carbon15 - 20Shielding effect of the alkyl group

Predicted IR Spectrum: The predicted Infrared (IR) spectrum reveals the characteristic vibrational modes of the molecule. The stretching and bending vibrations of the chemical bonds within this compound are influenced by the masses of the atoms and the bond strengths. Key predicted vibrational frequencies would include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and the characteristic C-Cl and C-Br stretching vibrations. The C-H in-plane bending modes in aromatic compounds are typically observed in the 1000–1300 cm⁻¹ range, while out-of-plane bending occurs between 750–1000 cm⁻¹. dergipark.org.tr The C-Cl stretching vibrations are generally found in the 505-760 cm⁻¹ region. dergipark.org.tr

Interactive Table 2: Predicted ajor IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Bond(s) Involved
Aromatic C-H Stretch3000 - 3100C-H
Methyl C-H Stretch2850 - 3000C-H
C=C/C=N Ring Stretch1400 - 1600C=C, C=N
C-H Bending1000 - 1300 (in-plane), 750-1000 (out-of-plane)C-H
C-Cl Stretch505 - 760C-Cl
C-Br Stretch500 - 600C-Br

Predicted UV-Vis Spectrum: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov These calculations can determine the absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the quinoline chromophore. The presence of halogens and the methyl group as auxochromes would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the parent quinoline molecule. The predicted spectrum would likely show characteristic absorption bands in the UV region, providing insight into the molecule's electronic structure. researchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction (In Vitro Context)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein, in an in vitro context. nih.govnih.gov These simulations can predict the preferred binding orientation of the ligand in the active site of a receptor and estimate the strength of the interaction.

Molecular Docking: Molecular docking studies would involve placing this compound into the binding pocket of a selected target protein to identify the most stable binding pose. The scoring functions used in docking algorithms calculate the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value suggests a stronger interaction. nih.gov For a halogenated compound like this, interactions would not be limited to hydrogen bonds and hydrophobic contacts. Halogen bonds, which are noncovalent interactions between the electrophilic region of a halogen atom and a nucleophilic site on the protein, could play a significant role in the binding affinity and specificity. researchgate.netmdpi.com The chloro and bromo substituents on the quinoline ring would be key contributors to these potential halogen bonds.

Molecular Dynamics Simulations: Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govmdpi.com An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions, such as hydrogen and halogen bonds. nih.govmdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the complex. A stable complex would show minimal deviation from its initial docked conformation over the course of the simulation, suggesting that this compound could be a stable inhibitor or modulator of the target protein. nih.gov These simulations are crucial for providing a dynamic picture of the molecular recognition process, which is a closer representation of the physiological environment than the static view offered by docking alone. nih.gov

Reactivity and Synthetic Transformations of 4 Bromo 3,7 Dichloro 8 Methylquinoline

Substitution Reactions at Halogenated Positions (C4, C7, C3)

The three halogen atoms on the quinoline (B57606) core exhibit differential reactivity, which can be exploited for selective functionalization. The order of reactivity for nucleophilic substitution is generally C4 > C7 > C3. The bromine at the C4 position is the most labile, being activated by the adjacent ring nitrogen. The chlorine at C7 is less reactive than the C4-bromo group but more susceptible to substitution than the C3-chloro group. The C3-chloro is the least reactive towards nucleophilic attack due to its position on the electron-rich pyridine (B92270) ring, which is less favorable for SNAr reactions.

The C4 position of 4-bromo-3,7-dichloro-8-methylquinoline is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. Consequently, the C4-bromo group can be selectively displaced by a variety of nucleophiles, leaving the C7 and C3 chloro substituents intact under controlled conditions.

Common nucleophiles employed in SNAr reactions with related 4-haloquinolines include amines, alcohols, and thiols. For instance, reactions with primary and secondary amines proceed readily, often catalyzed by a base, to yield the corresponding 4-aminoquinoline (B48711) derivatives. Similarly, alkoxides and thiolates can displace the C4-bromide to form 4-alkoxy and 4-thioalkoxy quinolines, respectively.

Table 1: Examples of SNAr Reactions on Related Haloquinolines

Nucleophile Reagent Product Type
Amines R-NH2 4-Aminoquinolines
Alcohols R-OH / Base 4-Alkoxyquinolines

The halogenated positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, offering a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-X bonds (C-Br > C-Cl) allows for selective cross-coupling.

The Suzuki-Miyaura coupling of aryl or vinyl boronic acids typically occurs preferentially at the C4 position. Under appropriate catalytic conditions, the C4-aryl or C4-vinyl derivative can be synthesized in high yield. Subsequent modification of the remaining chloro substituents would require more forcing reaction conditions.

The Sonogashira coupling with terminal alkynes also shows a preference for the more reactive C4-bromo position, leading to the formation of 4-alkynylquinolines. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems.

The Heck reaction, involving the coupling of alkenes, can also be directed to the C4 position. This reaction provides a direct method for the vinylation of the quinoline core.

Table 2: Regioselectivity in Cross-Coupling Reactions of Related Dihaloquinolines

Reaction Coupling Partner Major Product
Suzuki-Miyaura Ar-B(OH)2 4-Aryl-7-chloroquinoline
Sonogashira R-C≡CH 4-Alkynyl-7-chloroquinoline

Functionalization of the Methyl Group (C8)

The C8-methyl group, being attached to the aromatic ring, exhibits reactivity typical of benzylic positions. It can undergo oxidation, halogenation, and condensation reactions.

Oxidation of the methyl group can lead to the formation of 8-formylquinoline or 8-carboxyquinoline derivatives, depending on the oxidant and reaction conditions. These functional groups can then be used for further synthetic transformations.

Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom onto the methyl group, yielding an 8-(halomethyl)quinoline. This intermediate is a versatile precursor for the introduction of various nucleophiles at the C8-side chain.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the this compound core is challenging due to the deactivating effect of the quinoline nitrogen and the three halogen substituents. However, under forcing conditions, substitution can occur on the carbocyclic ring (benzene ring portion). The directing effects of the existing substituents determine the position of the incoming electrophile.

The C8-methyl group is an activating, ortho-, para-director, while the C7-chloro group is a deactivating, ortho-, para-director. The interplay of these effects suggests that the most probable site for electrophilic attack is the C5 position, which is para to the methyl group and ortho to the chloro group. Nitration of the related 7-chloro-8-methylquinoline (B132762) has been shown to yield the 5-nitro derivative, supporting this prediction.

Heterocycle Ring Transformations and Rearrangements

The polyhalogenated quinoline framework of this compound can serve as a precursor for the construction of more complex fused heterocyclic systems. For example, the reaction of related 3,4-dihaloquinolines with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-b]quinolines. This transformation involves a nucleophilic attack by hydrazine at C4, followed by an intramolecular cyclization and elimination.

Synthesis of Hybrid Quinoline Scaffolds

The ability to selectively functionalize this compound at multiple positions makes it a valuable building block for the synthesis of hybrid molecules, where the quinoline core is linked to other pharmacophores or functional moieties.

For instance, the C4 position can be functionalized via SNAr or cross-coupling, and the C8-methyl group can be modified to introduce a linker. This allows for the creation of diverse molecular architectures. An example is the synthesis of quinoline-triazole hybrids, where a haloquinoline is converted to an organoazide, which then undergoes a "click" reaction with an alkyne to form the triazole ring. Such hybrid scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Structure Activity Relationship Sar Studies and in Vitro Biological Activity Research

Design Principles for Quinoline (B57606) Derivatives Based on SAR

The biological activity of quinoline derivatives is intricately linked to their structural features, a concept systematically explored through Structure-Activity Relationship (SAR) studies. These studies are fundamental in guiding the rational design of new, more potent, and selective therapeutic agents. nih.govresearchgate.net For antimicrobial and anticancer applications, specific substitutions on the quinoline ring are known to be critical for activity.

Key SAR findings for quinoline derivatives include:

Essential Moiety for Antibacterial Action: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid group is often considered essential for the antibacterial properties of many quinolones. This core structure must be fused with an aromatic ring to exhibit activity. slideshare.net

Impact of Halogenation: The introduction of halogen atoms, such as chlorine and bromine, at various positions on the quinoline ring can significantly modulate the biological activity. For instance, a fluorine atom at position 6 is a common feature in many potent fluoroquinolone antibacterials. slideshare.net The presence of chloro groups, as seen in 4-Bromo-3,7-dichloro-8-methylquinoline, often enhances the lipophilicity of the compound, which can facilitate cell membrane penetration.

Substitutions at C2 and C4: The nature of the substituent at the C2 and C4 positions of the quinoline ring plays a crucial role in determining the compound's anticancer activity. Modifications at these sites can influence interactions with biological targets.

Role of Side Chains: The addition of specific side chains, such as dimethylamino or morpholino groups, has been shown to produce potent anticancer activity. nih.gov Similarly, the attachment of piperazine (B1678402) or N-methyl piperazine rings at position 7 is associated with enhanced antibacterial effects. slideshare.net

Hybrid Molecules: A promising strategy in drug design involves creating hybrid molecules where the quinoline core is linked to other pharmacologically active moieties. researchgate.netnih.gov This approach aims to develop compounds with dual mechanisms of action or improved potency.

In Vitro Screening Methodologies and Assays

The preclinical evaluation of quinoline derivatives relies on a variety of in vitro assays to determine their biological activity and potential therapeutic applications.

In Vitro Anticancer Activity Against Specific Cell Lines (e.g., MCF-7, HeLa)

The cytotoxic potential of novel quinoline derivatives is commonly assessed against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method used to measure cell viability and proliferation. nih.gov This assay helps determine the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50).

MCF-7 (Breast Cancer): Numerous quinoline derivatives have demonstrated significant growth inhibition against MCF-7 cells, indicating their potential as treatments for breast cancer. nih.gov

HeLa (Cervical Cancer): Quinolines have also been evaluated against HeLa cells, with some derivatives showing moderate to high levels of cytotoxicity. nih.govresearchgate.net

For example, a study on quinoline and quinolone derivatives showed that many compounds had promising anticancer potential against MCF-7 and HeLa cell lines. nih.gov Another study reported that newly synthesized diarylurea and diarylamide derivatives containing a quinoline core exhibited broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines, with some compounds showing higher potency than the reference drug sorafenib (B1663141) against 53 of the tested lines. nih.gov

Table 1: Illustrative In Vitro Anticancer Activity of Quinoline Derivatives This table presents a generalized view of data found in the literature for various quinoline derivatives, not specific to this compound.

Cell LineCompound TypeMeasurementValue (µM)Reference
MCF-7Diarylurea Quinoline (1l)GI50<10 nih.gov
HeLaQuinolone Derivative (3d)IC5046.36 japsonline.com
K-562Quinolone Derivative% Growth Reduction53-76% nih.gov
PC-3Pyridine-Quinoline (13e)GI502.61 nih.gov

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antimalarial, Antitubercular)

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.gov In vitro screening for antimicrobial activity is typically performed using broth or agar (B569324) dilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Antibacterial Activity: Quinolines have been extensively developed as antibacterial agents, particularly the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net Novel quinoline derivatives are continuously being synthesized and tested against a range of Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: Certain quinoline derivatives have shown promising activity against various fungal strains, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govnih.gov For instance, some quinoline-based hydroxyimidazolium hybrids displayed remarkable antifungal activity against C. neoformans. nih.gov

Antimalarial Activity: The quinoline ring is central to some of the oldest and most effective antimalarial drugs, such as quinine (B1679958) and chloroquine. nih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.gov

Antitubercular Activity: Quinoline derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Bedaquiline, a diarylquinoline, is a notable example of a newer anti-tuberculosis drug. nih.gov Numerous studies have reported on novel quinoline derivatives with low MIC values against the Mtb H37Rv strain. acs.orgresearchgate.net

Table 2: Illustrative In Vitro Antimicrobial Activity (MIC) of Quinoline Derivatives This table presents a generalized view of data found in the literature for various quinoline derivatives, not specific to this compound.

OrganismCompound TypeMIC (µg/mL)Reference
M. tuberculosis H37RvQuinoline-thiosemicarbazide (QST4)6.25 µM acs.org
Cryptococcus neoformansQuinoline-hydroxyimidazolium (7c/7d)15.6 nih.gov
E. coliQuinolone-oxadiazole (14)0.66 nih.gov
Aspergillus flavusQuinolone-rhodanine conjugate12.5 nih.gov

In Vitro Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase, Proteasome)

To elucidate the mechanism of action, quinoline derivatives are often tested for their ability to inhibit specific enzymes that are vital for pathogen survival or cancer cell proliferation.

DNA Gyrase and Topoisomerase: These bacterial enzymes are the primary targets of quinolone antibiotics. nih.gov In vitro assays measure the concentration of the compound required to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV. Several novel quinoline derivatives have been identified as potent inhibitors of these enzymes. nih.govnih.gov

Kinase Inhibition: In cancer research, various kinases are attractive targets. For example, certain quinoline derivatives have been identified as potent inhibitors of C-RAF kinase and Pim-1 kinase, which are involved in cell signaling pathways that promote tumor growth. nih.govnih.gov One study found that a diarylurea quinoline derivative was a potent C-RAF kinase inhibitor with an IC50 value of 0.067 μM. nih.gov

Mechanistic Investigations of In Vitro Activity

Correlation of Electronic and Steric Parameters with In Vitro Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net These models utilize molecular descriptors that quantify various physicochemical properties.

Electronic Parameters: Descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and electronegativity are used to describe the electronic characteristics of a molecule. dergipark.org.tr These parameters can influence how a compound interacts with its biological target, for example, through electrostatic or charge-transfer interactions. Studies on 5,8-quinolinequinone derivatives found that anticancer activity was dependent on parameters like the electrophilicity index and electronegativity. dergipark.org.tr

Steric Parameters: These descriptors, including molecular volume, surface area, and specific steric fields (as used in CoMFA analysis), describe the size and shape of the molecule. nih.gov The steric properties of a quinoline derivative are critical for its ability to fit into the binding site of a target enzyme or receptor. QSAR models have shown that steric features are key determinants for the antimalarial activity of quinoline derivatives. nih.gov

Hydrophobic Parameters: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. This property affects a compound's ability to cross cell membranes and reach its intracellular target.

By developing robust QSAR models, researchers can predict the biological activity of newly designed compounds, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and screening. dergipark.org.trnih.gov

Identification of Molecular Targets and Pathways (In Vitro)

Research into the biological activity of substituted quinolines has identified several potential molecular targets. While specific in vitro studies on this compound are not extensively detailed in the public domain, research on analogous compounds provides significant insights into the probable enzymatic and cellular pathways they inhibit.

Halogenated quinoline derivatives have shown notable activity against various enzymes crucial for pathogen replication and disease progression. For instance, studies on quinoline-based chalcones have demonstrated that compounds with chloro and bromo substitutions exhibit potent cytotoxic activity against HIV reverse transcriptase (RT), a key enzyme for the replication of the virus. nih.gov This suggests that the HIV-RT enzyme is a potential molecular target for bromo- and chloro-substituted quinolines.

Furthermore, derivatives of the 7-chloro-4-aminoquinoline scaffold have been investigated as inhibitors of cysteine proteases, such as cruzain. researchgate.net Cruzain is a vital enzyme for the lifecycle of Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net The inhibitory activity of these quinoline analogs against such proteases highlights another important class of molecular targets. researchgate.net Other research has pointed to elastase, a serine protease involved in various physiological processes, as a target for certain quinoline-based iminothiazoline derivatives. nih.gov

The in vitro biological activities of various quinoline derivatives against these targets are summarized below.

Compound ClassMolecular TargetObserved In Vitro Activity
Chloro- and Bromo-substituted Quinoline ChalconesHIV Reverse Transcriptase (HIV-RT)Potent cytotoxicity against HIV-RT. nih.gov
7-Chloro-4-aminoquinoline AnalogsCruzain (Cysteine Protease)Micromolar inhibitory activity (IC50 values from 23 to 61 µM). researchgate.net
Quinoline-based Iminothiazoline DerivativesElastase (Serine Protease)Strong inhibitory potential (Inhibition value of 1.21 µM). nih.gov
2-substituted-5,7-dichloro-8-hydroxyquinolinesDengue Virus Serotype 2 (DENV2)Significant antiviral inhibitory activity (IC50 of 3.03 µM for the iso-Pr derivative). nih.gov

Binding Mode Analysis through Molecular Docking (In Silico)

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a molecule to a target protein. These in silico studies have been instrumental in understanding how substituted quinolines interact with their molecular targets at an atomic level.

For quinoline derivatives targeting HIV reverse transcriptase, docking studies revealed that the presence and position of electron-withdrawing groups, such as bromine, on a phenyl ring attached to the core structure, can enhance binding affinity. nih.gov In one study, a quinoline-pyrimidine derivative achieved a high docking score of -10.67, indicating a strong predicted interaction with the enzyme's binding site. nih.gov

In the case of 7-chloro-4-aminoquinoline derivatives targeting the cysteine protease cruzain, docking analysis showed that the quinolinyl moiety tends to bury itself in a specific subsite (S2) of the enzyme's active site, near the amino acid residue Glu208. researchgate.net The substituent chain at the 4-position of the quinoline ring is directed toward another key residue, Cys25. researchgate.net This predicted binding mode is consistent with the observed inhibitory activity of these compounds. researchgate.net

Docking studies of a quinoline-based crystal against the elastase enzyme also demonstrated strong binding, with a calculated docking score of -7.4 kcal/mol. nih.gov The analysis identified multiple non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with the active site residues of the elastase protein, suggesting a stable and effective binding. nih.gov

A summary of representative docking results for various quinoline derivatives is provided below.

Compound/Derivative ClassProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Quinoline-pyrimidine derivativeHIV Reverse Transcriptase (4I2P)-10.675Not specified
7-Chloro-4-aminoquinoline derivativeCruzainNot specifiedGlu208, Cys25
Quinoline-based crystalElastase-7.4Not specified
Thiopyrano[2,3-b]quinoline derivativesCB1a (2IGR)-5.3 to -6.1ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12, GLU-9

Lipophilicity and In Vitro Activity Correlations

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that influences a molecule's absorption, distribution, and ability to cross cell membranes to reach its target. It is often quantified by the logarithm of the partition coefficient (log P).

Studies on various classes of bioactive compounds, including quinolines, have explored the relationship between lipophilicity and in vitro activity. For a series of 8-hydroxyquinoline (B1678124) derivatives investigated for antiviral activity, a linear relationship was observed where antiviral potency increased with rising lipophilicity. nih.gov This suggests that for these specific compounds, greater lipid solubility facilitates their ability to exert an antiviral effect.

However, the correlation is not always linear. Research on antibacterial flavonoids has shown that activity does not continuously increase with lipophilicity; instead, there appears to be an optimal range. mdpi.com Compounds that are either too hydrophilic or too lipophilic may show reduced activity. This indicates that a balance between aqueous solubility and lipid permeability is often required for optimal biological function. For some antibacterial flavanones, the compound with the highest lipophilicity (log P) within the tested series also demonstrated the most potent activity, highlighting the importance of this parameter. mdpi.com

For halogenated quinolines, the type and position of the halogen atoms significantly impact lipophilicity. The predicted XLogP3 values, a computational measure of lipophilicity, for several bromo- and chloro-substituted methylquinolines illustrate this variation.

Compound NameMolecular FormulaPredicted XLogP3
8-Bromo-4,5-dichloro-3-methylquinolineC₁₀H₆BrCl₂N4.5
7-Bromo-4-chloro-8-methylquinolineC₁₀H₇BrClN3.9

Data sourced from PubChem entries. nih.govuni.lu

The difference in the predicted lipophilicity between these isomers suggests that subtle structural changes can alter the physicochemical profile of the molecule, which in turn can influence its biological activity. A higher log P value, as seen with 8-Bromo-4,5-dichloro-3-methylquinoline, indicates greater lipophilicity compared to its isomer. nih.govuni.lu This variation is crucial for structure-activity relationship (SAR) studies, where the goal is to rationally design new derivatives with improved potency by modifying their lipophilic character. mdpi.com

Conclusion and Future Research Directions

Summary of Key Findings on 4-Bromo-3,7-dichloro-8-methylquinoline Research

Direct experimental data on this compound is limited in publicly accessible literature. However, by examining research on analogous halogenated quinolines, several key findings can be inferred. The quinoline (B57606) core is a well-established pharmacophore with diverse biological activities, and its functionalization often leads to enhanced properties. nih.gov The presence of multiple halogen substituents, as in the target compound, is known to influence the electronic properties, lipophilicity, and metabolic stability of molecules, which can have profound effects on their biological activity. rsc.org Research on other bromo- and chloro-substituted quinolines has demonstrated their potential as precursors for a variety of derivatives with applications in anticancer and antimicrobial therapies. nih.govnih.gov The synthetic routes to such polysubstituted quinolines often involve multi-step processes, starting from substituted anilines. nih.gov

Remaining Challenges in Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound present several challenges.

Synthesis: The primary challenge lies in the regioselective introduction of three different substituents (bromo, chloro, and methyl) at specific positions on the quinoline core. Classical quinoline syntheses, such as the Conrad-Limpach or Doebner-von Miller reactions, would require specifically substituted anilines as starting materials, which may not be commercially available and could be challenging to prepare. nih.gov Achieving the desired substitution pattern without the formation of isomeric byproducts is a significant hurdle. Modern synthetic methods, while offering more control, can be expensive and may require harsh reaction conditions or the use of toxic reagents. mdpi.com A scalable and cost-effective synthesis for this specific polysubstituted quinoline remains an open challenge. acs.org

Functionalization: The presence of multiple halogen atoms on the quinoline ring offers several sites for further modification. However, achieving selective functionalization at a specific halogenated position without affecting the others is a considerable challenge. The differential reactivity of the bromo and chloro substituents could potentially be exploited, but this requires careful control of reaction conditions. C-H activation presents a modern approach to functionalize the quinoline ring, but the electronic effects of the existing substituents would heavily influence the regioselectivity of such reactions. mdpi.comnih.gov

Opportunities for Novel Derivative Discovery

Despite the synthetic challenges, the structure of this compound offers numerous opportunities for the discovery of novel derivatives with potentially enhanced biological activities.

The bromine atom at the 4-position is a particularly attractive site for modification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This would allow for the creation of a library of derivatives with diverse substituents at this position. Similarly, the chlorine atoms at the 3- and 7-positions could be targeted for nucleophilic substitution reactions. nih.gov The methyl group at the 8-position could also be a site for further functionalization, for instance, through oxidation to a carboxylic acid, opening up another avenue for derivatization. The discovery of novel quinoline-chalcone and quinoline-4-carboxamide derivatives with potent biological activities highlights the potential of such modifications. acs.orgacs.org

Potential Derivative Class Synthetic Strategy Potential Application
4-Aryl/heteroaryl quinolinesSuzuki or Stille coupling at the C4-Br bondAnticancer, Antimalarial
4-Alkynyl quinolinesSonogashira coupling at the C4-Br bondMaterials science, Biological probes
3- or 7-AminoquinolinesNucleophilic aromatic substitution of chlorineAntibacterial, Antiviral
Quinoline-8-carboxylic acidOxidation of the 8-methyl groupLigand synthesis, Further derivatization

Future Directions in Computational Studies and In Vitro Mechanistic Elucidation

Computational Studies: Computational chemistry offers a powerful tool to guide the future exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule. researchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to screen potential biological targets and to understand the binding interactions of novel derivatives at a molecular level. nih.gov Such in silico studies can help prioritize the synthesis of compounds with the highest predicted activity and selectivity, thereby saving time and resources. figshare.com

In Vitro Mechanistic Elucidation: Future in vitro studies should focus on elucidating the mechanism of action of promising new derivatives. This would involve a battery of assays to assess their effects on various cellular processes. For instance, if a derivative shows anticancer potential, its impact on cell cycle progression, apoptosis induction, and specific signaling pathways should be investigated. ijrps.comnih.gov Techniques such as DNA laddering assays, flow cytometry, and western blotting would be crucial in these investigations. nih.gov Furthermore, in vitro testing against a panel of cancer cell lines or microbial strains would be essential to determine the spectrum of activity and potential for selective toxicity. figshare.comijrps.com

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3,7-dichloro-8-methylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated quinolines typically involves sequential halogenation and functionalization steps. For example, bromination and chlorination of a methyl-substituted quinoline precursor can be achieved using reagents like PBr3\text{PBr}_3 or Cl2\text{Cl}_2 under controlled temperatures (60–80°C) in inert solvents (e.g., DCM or THF) . Key factors include:

  • Order of Halogenation: Bromination at the 4-position often precedes chlorination at 3,7-positions to avoid steric hindrance .
  • Catalysts: Lewis acids (e.g., FeCl3\text{FeCl}_3) improve regioselectivity .
  • Yield Optimization: Reaction monitoring via TLC or HPLC is critical to terminate steps before side reactions (e.g., over-halogenation) occur. Typical yields range from 45–65% after purification .

Q. How can researchers purify and characterize this compound with high confidence?

Methodological Answer:

  • Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted halides and byproducts .
  • Characterization:
    • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR identify substitution patterns (e.g., methyl at C8, halogens at C3,4,7). Aromatic protons appear as doublets in δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.6–2.9 ppm .
    • X-ray Crystallography: Resolves spatial arrangement and confirms coplanarity of the quinoline core (r.m.s. deviation < 0.03 Å for non-H atoms) .
    • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (C10H7BrCl2N+\text{C}_{10}\text{H}_7\text{BrCl}_2\text{N}^+, expected m/zm/z 308.89) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) at 10–100 µM concentrations. Measure IC50_{50} values via dose-response curves .
  • Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Halogenated quinolines often show MICs of 8–32 µg/mL .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (therapeutic index >10 is desirable) .

Advanced Research Questions

Q. How do substitution patterns (Br, Cl, CH3_33​) influence its reactivity and bioactivity?

Methodological Answer: A structure-activity relationship (SAR) study reveals:

  • Electronic Effects: Bromine at C4 increases electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .

  • Steric Effects: The C8 methyl group restricts rotation, stabilizing binding pockets in targets like kinases .

  • Comparative Data:

    DerivativeLogPIC50_{50} (Protease, µM)MIC (E. coli, µg/mL)
    This compound3.212.5 ± 1.316
    3,7-Dichloro-8-methylquinoline (no Br)2.8>10064
    Data adapted from analogues in .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address:

  • Reproducibility Checks: Replicate assays in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Impurity Profiling: HPLC-MS (≥95% purity) identifies contaminants (e.g., dehalogenated byproducts) that may skew results .
  • Target Validation: Use CRISPR knockouts or siRNA silencing to confirm if observed activity is target-specific .

Q. How can this compound be applied in material science (e.g., organic electronics)?

Methodological Answer:

  • Organic Semiconductors: Measure charge carrier mobility via time-of-flight (TOF) experiments. Halogenated quinolines exhibit hole mobilities of 0.1–0.5 cm²/V·s due to π-stacking .
  • Coordination Polymers: React with transition metals (e.g., Cu2+^{2+}) in DMF/water to form MOFs. Single-crystal XRD confirms lattice parameters (e.g., PXRD peaks at 2θ = 8.5°, 17.2°) .

Q. What advanced techniques study its environmental stability and degradation pathways?

Methodological Answer:

  • Photodegradation: Expose to UV light (254 nm) in aqueous buffers (pH 7.4). Monitor via LC-MS for debromination (loss of 80 Da) or hydroxylation (+16 Da) .
  • Microbial Metabolism: Incubate with Pseudomonas spp. and extract metabolites. 19F^{19}\text{F}-NMR tracks defluorination (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.